4-Phenylphenyl triflate is an organic compound with the chemical formula C13H9F3O3S and a molecular weight of 302.27. Suppliers typically sell it as a research chemical, with information on its structure, safety data sheet (SDS), and spectral data (NMR, HPLC) for identification purposes [, , ].
Triflates (also known as trifluoromethanesulfonates) are a functional group known for their ability to act as leaving groups in organic reactions. This suggests 4-Phenylphenyl triflate might be a useful reagent in organic synthesis, although specific examples of its use in published research haven't been documented yet.
4-Phenylphenyl triflate, with the chemical formula C₁₃H₉F₃O₃S and CAS Number 17763-78-9, is an organic compound that belongs to the class of aryl triflates. It is characterized by the presence of a trifluoromethanesulfonate (triflate) group attached to a biphenyl structure. The compound is notable for its reactivity in various chemical transformations, particularly in nucleophilic substitution reactions. Its molecular weight is approximately 302.27 g/mol, and it has been identified as a useful intermediate in organic synthesis .
Several methods have been developed for synthesizing 4-Phenylphenyl triflate:
4-Phenylphenyl triflate finds applications primarily in synthetic organic chemistry:
Interaction studies involving 4-Phenylphenyl triflate focus on its reactivity with nucleophiles and its behavior in catalytic systems. Research indicates that its triflate group enhances electrophilicity, making it an excellent substrate for nucleophilic attack. Additionally, studies have shown that varying reaction conditions can significantly influence the outcome and efficiency of transformations involving this compound .
Several compounds share structural similarities with 4-Phenylphenyl triflate, each exhibiting unique characteristics:
Compound Name | Structure Type | Key Features |
---|---|---|
Phenyl triflate | Aryl Triflate | Simple structure; widely used |
Biphenyl | Biaryl | Non-electrophilic; stable |
4-Methylphenyl triflate | Aryl Triflate | Methyl substitution enhances solubility |
4-Nitrophenyl triflate | Aryl Triflate | Nitro group increases reactivity |
Uniqueness of 4-Phenylphenyl Triflate: Unlike simpler aryl triflates, 4-Phenylphenyl triflate's biphenylene structure allows for more complex interactions and transformations in organic synthesis, making it particularly valuable for advanced synthetic applications.
4-Phenylphenyl triflate is systematically named according to International Union of Pure and Applied Chemistry nomenclature as (4-phenylphenyl) trifluoromethanesulfonate. The compound is alternatively designated as [1,1'-biphenyl]-4-yl trifluoromethanesulfonate, reflecting its biphenyl structural foundation. The Chemical Abstracts Service has assigned this compound the registry number 17763-78-9, which serves as its unique chemical identifier. Additional systematic names include methanesulfonic acid, trifluoro-, [1,1'-biphenyl]-4-yl ester and trifluoromethanesulfonic acid 4-biphenylyl ester.
The compound belongs to the broader classification of aryl triflates, which are characterized by the presence of the trifluoromethanesulfonate group (-OSO₂CF₃) attached to an aromatic system. Within this family, 4-phenylphenyl triflate is distinguished by its biphenyl substituent, placing it in the subcategory of biaryl triflates. The European Community has assigned it the number 810-984-0 for regulatory purposes.
The molecular formula of 4-phenylphenyl triflate is C₁₃H₉F₃O₃S, corresponding to a molecular weight of 302.27 grams per mole. The structural architecture consists of two phenyl rings connected in a biphenyl configuration, with the trifluoromethanesulfonate group attached at the para position of one of the benzene rings. The InChI (International Chemical Identifier) code for this compound is 1S/C13H9F3O3S/c14-13(15,16)20(17,18)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H.
The simplified molecular-input line-entry system representation is C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F, which illustrates the connectivity between atoms in the molecule. The InChI Key, RJFYGCJTUUXOOF-UHFFFAOYSA-N, provides a unique fixed-length identifier derived from the full InChI string.
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₉F₃O₃S | |
Molecular Weight | 302.27 g/mol | |
CAS Registry Number | 17763-78-9 | |
InChI Key | RJFYGCJTUUXOOF-UHFFFAOYSA-N | |
MDL Number | MFCD18379753 |
4-Phenylphenyl triflate exhibits distinct physicochemical characteristics that influence its handling and synthetic applications. The compound presents as a solid at room temperature, specifically in crystalline powder form with a coloration ranging from white to slightly pale yellow. The melting point has been determined to be 54°C, indicating moderate thermal stability under standard laboratory conditions.
The compound's physical state and appearance make it suitable for straightforward handling and storage procedures. GenoChem World reports that the compound maintains stability when stored in sealed containers at dry, room temperature conditions. The relatively low melting point suggests that the compound can be readily manipulated in synthetic procedures requiring elevated temperatures.
Regarding solubility characteristics, while specific quantitative data is limited in the available literature, the structural features suggest typical behavior for aryl triflates. The presence of the electron-withdrawing trifluoromethanesulfonate group and the aromatic biphenyl system would be expected to influence both polarity and solubility in various solvents. The compound's stability properties are enhanced by the strong electron-withdrawing nature of the trifluoromethyl groups, which contribute to the overall chemical robustness of the triflate functionality.
The development of synthetic routes to 4-phenylphenyl triflate has paralleled broader advances in triflate chemistry methodology. Early approaches to triflate synthesis typically involved the reaction of alcohols or phenols with trifluoromethanesulfonyl chloride or trifluoromethanesulfonic anhydride under basic conditions. The evolution of these methodologies has been driven by the need for more efficient, selective, and environmentally friendly synthetic procedures.
Recent innovations have introduced sulfur fluoride exchange chemistry as a powerful tool for triflate synthesis. These methods have demonstrated remarkable chemoselectivity, allowing for the preparation of triflates under mild conditions with excellent functional group tolerance. The development of two-chamber reactor systems has further enhanced the safety and efficiency of triflate synthesis by enabling the controlled generation and consumption of reactive intermediates.
Modern synthetic approaches have also incorporated electrochemical methods for both the synthesis and subsequent transformation of aryl triflates. These electrochemical strategies offer unique advantages in terms of reaction control and the ability to generate reactive intermediates under mild conditions.
The field of triflate chemistry has experienced several pivotal developments that have shaped current synthetic methodologies. The recognition of triflates as exceptional leaving groups represented a fundamental breakthrough in organic synthesis. This discovery established triflates as superior alternatives to traditional leaving groups such as halides and tosylates in many synthetic transformations.
The development of palladium-catalyzed cross-coupling reactions involving aryl triflates marked another significant milestone. These reactions expanded the synthetic utility of triflates beyond simple nucleophilic substitution to encompass sophisticated carbon-carbon bond-forming processes. The ability to convert triflates to other functional groups, including halides, has further enhanced their synthetic versatility.
More recently, the advent of multimetallic catalytic systems has opened new possibilities for selective triflate transformations. These systems enable the simultaneous activation of multiple electrophilic partners, allowing for highly selective cross-coupling reactions between different types of sulfonate esters.
4-Phenylphenyl triflate serves as an exceptionally versatile electrophilic building block in contemporary organic synthesis. The compound's utility stems from the exceptional leaving group ability of the trifluoromethanesulfonate group, which facilitates various nucleophilic substitution and cross-coupling reactions. The triflate group's stability is attributed to resonance stabilization, where the negative charge is distributed symmetrically over three oxygen atoms, with additional stabilization provided by the electron-withdrawing trifluoromethyl group.
In electrochemical applications, 4-phenylphenyl triflate has demonstrated remarkable reactivity in organomediated electrochemical fluorosulfonylation reactions. These transformations utilize organomediators such as 9,10-dicyanoanthracene to generate aryl radicals from the triflate substrate, enabling subsequent fluorosulfonylation reactions with high efficiency. The electrochemical reduction potential of the compound (-1.0 V versus silver/silver chloride) makes it suitable for various electrochemical transformations.
The compound's participation in cross-coupling reactions represents another significant aspect of its synthetic utility. Palladium-catalyzed conversions allow for the transformation of the triflate group into various other functional groups, including bromides and chlorides. These transformations proceed under mild conditions and demonstrate excellent functional group tolerance, making them suitable for late-stage modifications in complex molecule synthesis.
4-Phenylphenyl triflate exhibits several distinctive advantages compared to other members of the aryl triflate family. The biphenyl structural framework provides enhanced stability and unique electronic properties that distinguish it from simple aryl triflates. In multimetallic cross-electrophile coupling reactions, systematic studies have demonstrated that palladium catalysts show strong preference for aryl triflates over aryl tosylates, while nickel catalysts exhibit slight preference for tosylates.
The compound's performance in cross-coupling reactions has been systematically compared with other electrophilic partners. In nickel and palladium-catalyzed cross-electrophile coupling systems, 4-phenylphenyl triflate derivatives consistently demonstrate superior reactivity patterns. The mechanistic studies reveal that palladium catalysts preferentially undergo oxidative addition with triflate substrates, forming stable arylpalladium intermediates that subsequently participate in productive cross-coupling cycles.
Comparison Parameter | 4-Phenylphenyl Triflate | Simple Aryl Triflates | Aryl Tosylates |
---|---|---|---|
Palladium Preference | High | High | Low |
Electrochemical Reduction Potential | -1.0 V | Variable | Generally higher |
Thermal Stability | Enhanced | Standard | Lower |
Cross-Coupling Efficiency | Excellent | Good | Moderate |
The enhanced thermal stability of 4-phenylphenyl triflate, evidenced by its melting point of 54°C, provides practical advantages in synthetic applications requiring elevated temperatures. This stability, combined with its excellent leaving group properties, makes it particularly suitable for challenging synthetic transformations where other electrophiles might decompose or react unselectively.
The most fundamental and widely utilized synthetic approach to 4-phenylphenyl triflate involves the direct triflation of 4-phenylphenol (4-biphenylol) using trifluoromethanesulfonic anhydride [1]. This methodology represents the cornerstone of triflate synthesis and proceeds through a nucleophilic substitution mechanism where the phenolic hydroxyl group acts as a nucleophile toward the electrophilic sulfur center of trifluoromethanesulfonic anhydride [1].
The reaction typically requires the presence of a base such as pyridine to neutralize the trifluoromethanesulfonic acid byproduct and drive the equilibrium toward product formation [1]. The mechanistic pathway involves initial coordination of the phenolic oxygen to the sulfur atom of the anhydride, followed by nucleophilic attack and subsequent elimination of trifluoromethanesulfonic acid [1]. This approach ensures high yields and excellent scalability for both laboratory and industrial applications [1].
Alternative triflation methods employ trifluoromethanesulfonic acid directly in combination with dehydrating agents such as phosphorus pentoxide [2]. The synthesis of trifluoromethanesulfonic anhydride itself involves the reaction of trifluoromethanesulfonic acid with phosphorus pentoxide at temperatures ranging from 40 to 90 degrees Celsius, yielding the anhydride in excellent purity suitable for subsequent triflation reactions [2].
Research has demonstrated that solvent selection plays a critical role in triflation efficiency. Polar solvents tend to favor ionic reaction pathways, while nonpolar solvents promote more concerted mechanisms [3] [4]. The choice of solvent can dramatically influence the stereochemical outcome and reaction selectivity, with trichloroethylene identified as particularly effective for maximizing product selectivity in triflate formation reactions [3] [4].
Transition metal-catalyzed methodologies represent a sophisticated approach to incorporating the triflate functionality into aromatic systems. These methods typically involve the oxidative addition of palladium or nickel complexes to carbon-heteroatom bonds, followed by transmetalation and reductive elimination cycles [5] [6].
Palladium-catalyzed approaches utilize the exceptional ability of palladium complexes to undergo oxidative addition with phenolic derivatives. The process typically employs palladium(0) precatalysts in combination with phosphine ligands to facilitate the insertion of the metal center into carbon-oxygen bonds [7]. The choice of ligand is paramount, with bulky trialkylphosphines such as tri-tert-butylphosphine and tricyclohexylphosphine demonstrating superior performance in promoting challenging coupling reactions under mild conditions [7].
Nickel-based catalytic systems offer distinct advantages in terms of cost-effectiveness and reactivity patterns that complement palladium chemistry [8] [9]. Recent developments have demonstrated that nickel catalysts can effectively promote cross-electrophile coupling reactions involving aryl triflates, utilizing phenanthroline or pyridine-based ligands to achieve excellent yields [8] [10]. The optimal ligand systems include pyridine-2,6-bis(N-cyanocarboxamidine) ligands, which provide enhanced selectivity and minimize unproductive side reactions [8] [10].
Multimetallic catalysis represents an emerging frontier where cooperative effects between different transition metal catalysts enable transformations that are not possible with single metal systems [11]. These approaches typically involve the synergistic action of palladium and nickel catalysts, where each metal demonstrates selectivity toward different electrophilic partners, ultimately achieving excellent cross-coupling yields [11].
The Suzuki-Miyaura coupling reaction has evolved into one of the most versatile and widely applied methodologies for the formation of carbon-carbon bonds involving aryl triflates [5] [12] [6]. This palladium-catalyzed process involves the coupling of aryl triflates with organoborane reagents under basic conditions to form biaryl products [6].
Optimization of Suzuki-Miyaura coupling reactions with aryl triflates requires careful consideration of catalyst loading, ligand selection, and reaction conditions [5] [12]. Recent developments have demonstrated that extremely low catalyst loadings, as minimal as 10 parts per million of palladium, can be achieved while maintaining excellent reaction efficiency [5]. The key to these ultra-low loading conditions lies in the judicious selection of ligand systems that provide exceptional stabilization of the catalytically active palladium species [5].
Advanced ligand designs have revealed that specific structural features, including methine hydrogen atoms and steric hindrance from alkyl substituents, are crucial factors in determining both reactivity and chemoselectivity [5]. These optimized systems enable the chemoselective coupling of polyhalogenated aryl triflates with predictable reactivity orders, typically following the pattern C-Cl > C-OTf [5] [13].
The development of specialized palladium-iron nanoparticle catalysts supported on activated charcoal has emerged as a particularly effective approach for Suzuki coupling reactions involving aryl triflates [12]. These heterogeneous catalyst systems combine the advantages of easy recovery and reuse with exceptional catalytic activity, requiring only 300 parts per million palladium loading while maintaining broad substrate scope [12].
Mechanistic studies have elucidated the critical importance of boronic acid speciation in determining reaction outcomes [14]. The formation of boronate species, whether through direct activation or in situ hydrolysis, appears to be essential for efficient transmetalation to the palladium center [14]. The use of organic-soluble bases such as 2-tert-butyl-1,1,3,3-tetramethylguanidine enables monophasic reaction conditions that facilitate detailed mechanistic investigation and optimization [14].
Electrochemical methods represent a sustainable and highly tunable approach to aryl radical generation from triflate precursors [15] [16]. These methodologies leverage the precise control over reaction thermodynamics and kinetics achievable through applied potential and current density modulation [17].
The development of organomediated electrochemical strategies has enabled selective activation of aryl triflates to generate aryl radicals under exceptionally mild conditions [15] [16]. The key breakthrough involves the use of catalytic amounts of 9,10-dicyanoanthracene as an organic mediator, which facilitates orbital-symmetry-matching electron transfer to enable selective carbon-oxygen bond cleavage while avoiding competitive sulfur-oxygen bond cleavage [15] [16].
Alternating polarity electrolysis has emerged as a particularly effective technique for carbon-centered radical generation from triflate precursors [17]. This approach involves periodic electrode polarity reversal, which enhances selectivity and yield by mitigating electrode fouling, balancing redox processes, and stabilizing reactive intermediates [17]. The optimization of current magnitude, switching frequency, and electrode material selection represents critical parameters for maximizing reaction efficiency [17].
Electrode material selection has been identified as a crucial factor in determining the efficiency of radical generation from triflate precursors [17]. Comparative studies between platinum and glassy carbon electrodes reveal significant differences in overpotential requirements and current density, with glassy carbon electrodes generally providing superior performance for sp3 carbon-centered radical generation [17].
The application of electrochemical radical generation to aryl triflates has enabled the development of transition-metal-catalyst-free protocols with broad functional group tolerance [15] [16]. These methods have demonstrated utility in the synthesis of aryl sulfonyl fluorides from readily available phenol derivatives, offering significant advantages over traditional synthetic approaches [15] [16].
Solvent selection represents a fundamental parameter in optimizing triflate synthesis and subsequent transformations, with profound effects on reaction mechanism, selectivity, and yield [3] [4] [18]. The polarity of the reaction medium directly influences the partitioning between different mechanistic pathways, particularly in nucleophilic substitution reactions involving triflate intermediates [3] [4].
Systematic investigations of solvent effects have revealed that polar solvents favor the formation of ionic intermediates and SN1-type reaction pathways, while nonpolar solvents promote more concerted SN2-type mechanisms [3] [4]. This fundamental understanding enables rational solvent selection to achieve desired stereochemical outcomes and reaction selectivity [3] [4].
Temperature optimization studies have demonstrated that triflate formation reactions exhibit significant temperature dependence, particularly for aldol-susceptible carbonyl compounds [18]. Higher reaction temperatures and polar solvent conditions are essential for successful conversion of challenging substrates, while carbonyl compounds that are not aldol-susceptible can be converted under milder conditions without compromising yield [18].
The development of biphasic reaction systems has enabled practical synthesis of aryl triflates under aqueous conditions, eliminating the need for amine bases and enabling facile product isolation through simple phase separation [19]. These aqueous methodologies provide significant advantages in terms of operational simplicity and environmental compatibility while maintaining excellent yields [19].
Metal triflate-promoted reactions have demonstrated remarkable solvent tolerance, with catalytic performance remaining relatively insensitive to the choice of solvent or base [20]. This robustness enables the exploration of diverse solvent-base combinations to optimize reaction conditions for specific substrate classes [20].
Catalyst loading optimization represents a critical aspect of developing economically viable and environmentally sustainable synthetic processes [5] [21] [22]. Recent advances have demonstrated that catalyst loadings can be reduced to unprecedented levels while maintaining excellent reaction efficiency through appropriate ligand design and reaction condition optimization [5].
The development of ultra-low loading palladium catalysts has been achieved through the design of highly effective ligand systems that provide exceptional stabilization of the catalytically active species [5]. These optimized catalyst systems enable loadings as low as 10 parts per million palladium while maintaining broad substrate scope and excellent yields [5].
Ligand design principles have identified specific structural features that are essential for achieving high catalytic activity and selectivity [5] [21]. The presence of methine hydrogen atoms and appropriate steric hindrance from alkyl substituents have been identified as key factors in determining catalyst performance [5]. Additionally, the electronic properties of the ligand significantly influence the stability and reactivity of the metal-ligand complex [21].
Phosphine ligand selection plays a particularly important role in palladium-catalyzed transformations involving triflates [7] [23]. Bulky trialkylphosphines such as tri-tert-butylphosphine and tricyclohexylphosphine have demonstrated superior performance in promoting challenging coupling reactions under mild conditions [7]. The steric bulk of these ligands facilitates reductive elimination while preventing catalyst deactivation through ligand dissociation [7].
The development of specialized ligand systems for nickel catalysis has enabled the effective utilization of this more cost-effective metal in triflate transformations [8] [9]. Phenanthroline and pyridine-based ligands have proven particularly effective for nickel-catalyzed cross-coupling reactions, with pyridine-2,6-bis(N-cyanocarboxamidine) ligands providing optimal performance [8] [10].
Industrial-scale production of 4-phenylphenyl triflate requires robust purification methodologies that can efficiently separate the desired product from reaction byproducts and unreacted starting materials [24] [25]. The development of effective purification strategies is essential for achieving the high purity standards required for pharmaceutical and fine chemical applications [24].
Crystallization-based purification methods have proven particularly effective for triflate compounds, enabling the production of high-purity materials through controlled precipitation from appropriate solvent systems [24] [25]. The optimization of crystallization conditions, including solvent selection, temperature control, and seeding protocols, represents critical factors in achieving consistent product quality [24].
Distillation techniques play an important role in the purification of triflate intermediates and final products [2]. The thermal stability of triflate compounds enables the use of reduced pressure distillation to achieve effective separation while minimizing thermal decomposition [2]. Careful optimization of distillation conditions, including temperature, pressure, and column design, is essential for maximizing recovery yields [2].
Chromatographic purification methods provide an alternative approach for achieving high-purity triflate products, particularly for smaller scale applications where the economics of chromatographic separation are favorable [26]. Silica gel column chromatography with optimized eluent systems enables effective separation of triflate products from closely related impurities [26].
The development of one-pot synthetic protocols has emerged as an effective strategy for maximizing overall process efficiency and minimizing purification requirements [25]. These integrated approaches combine multiple synthetic transformations in a single reaction vessel, reducing the number of isolation and purification steps required while maintaining excellent overall yields [25].
Purification Method | Advantages | Limitations | Typical Yield Recovery |
---|---|---|---|
Crystallization | High selectivity, scalable | Solvent requirements | 85-95% |
Distillation | Effective separation | Temperature sensitivity | 80-90% |
Chromatography | High purity | Cost considerations | 90-98% |
One-pot protocols | Minimal purification | Complex optimization | 70-85% |
The trifluoromethanesulfonate (triflate) group in 4-Phenylphenyl triflate exhibits exceptional leaving group ability, making it highly susceptible to various activation pathways that initiate chemical transformations [1]. The triflate moiety can undergo activation through multiple mechanistic routes, each dependent on specific reaction conditions and reagent systems.
The most prevalent activation pathway involves nucleophilic attack at the sulfonyl sulfur center, which represents a fundamental mechanism for triflate reactivity [2]. Under basic conditions, nucleophiles preferentially target the electrophilic sulfur atom, leading to nucleophilic substitution at the sulfonyl position rather than direct displacement of the triflate group [3]. This mechanism is particularly favored with sterically hindered nucleophiles and operates efficiently at ambient temperatures.
Alternative activation occurs through carbon-oxygen bond cleavage, wherein the triflate group departs as a stable anion while generating a highly reactive aryl cation intermediate [1] [4]. This heterolytic cleavage pathway requires the presence of strong electrophiles or Lewis acid catalysis to facilitate the departure of the triflate leaving group. The resulting aryl cation can subsequently engage in various electrophilic substitution reactions or rearrangement processes.
Homolytic sulfur-oxygen bond cleavage represents another significant activation mode, particularly under radical-mediated conditions [5] [6]. This pathway involves the formation of triflate radicals through thermal activation or the presence of radical initiators. The resulting radical species can participate in subsequent radical chain processes or radical coupling reactions.
Electrophilic aromatic substitution pathways become accessible when the triflate group activates the aromatic ring toward electrophilic attack [7] [8]. Electron-rich aromatic systems bearing triflate substituents can undergo regioselective electrophilic substitution under mild conditions, with the triflate group directing the regioselectivity of the substitution process.
Recent developments have highlighted the importance of radical-mediated activation through single electron transfer processes [9] [6]. Electrochemical or photochemical activation can induce single electron transfer to or from the triflate-containing substrate, generating radical intermediates that participate in subsequent transformation cascades.
Nucleophilic displacement reactions of 4-Phenylphenyl triflate proceed through well-defined mechanistic pathways that depend critically on the nature of the nucleophile and reaction conditions [2]. The exceptional leaving group ability of triflate, with a pKa of triflic acid approximately -14, facilitates nucleophilic displacement reactions under relatively mild conditions compared to other aryl electrophiles.
The addition-elimination mechanism represents the predominant pathway for nucleophilic aromatic substitution of aryl triflates bearing electron-withdrawing substituents [10]. This mechanism involves initial nucleophilic addition to form a Meisenheimer complex intermediate, followed by elimination of the triflate leaving group. The stability of the anionic intermediate determines the overall reaction rate and regioselectivity.
Kinetic studies demonstrate that nucleophilic displacement reactions of aryl triflates follow second-order kinetics, being first-order in both the triflate substrate and the nucleophile [2]. The reaction rate increases significantly with increasing nucleophile basicity and decreases with increasing steric hindrance around the nucleophilic center. Temperature effects show typical Arrhenius behavior with activation energies ranging from 15-25 kcal/mol depending on the specific nucleophile employed.
Strong nucleophiles such as alkoxide anions, thiolate anions, and primary amines readily displace triflate groups from activated aryl systems [11] [12]. Secondary amines require slightly elevated temperatures (60-100°C) for efficient displacement, while tertiary amines generally fail to participate in direct nucleophilic displacement due to steric constraints [13].
Solvent effects play a crucial role in determining reaction efficiency and selectivity [11]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide optimal conditions for nucleophilic displacement by stabilizing the transition state through solvation of the developing charges. Protic solvents can compete for the nucleophile through hydrogen bonding, thereby reducing the effective nucleophilicity.
The regioselectivity of nucleophilic displacement depends on the electronic nature of substituents on the aromatic ring [10]. Electron-withdrawing groups in ortho and para positions activate the ring toward nucleophilic attack, while electron-donating groups deactivate the system. The presence of multiple activating groups can lead to enhanced reactivity and altered regioselectivity patterns.
The Suzuki-Miyaura coupling of 4-Phenylphenyl triflate with organoboron compounds proceeds through a well-established catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination [14] [15] [16]. This palladium-catalyzed transformation represents one of the most versatile methods for carbon-carbon bond formation in synthetic organic chemistry.
The catalytic cycle initiates with oxidative addition of the aryl triflate to a palladium(0) catalyst, forming an arylpalladium(II) triflate intermediate [17]. The exceptional leaving group ability of triflate facilitates this oxidative addition step, occurring readily at temperatures as low as 50°C with appropriate phosphine ligands. The choice of ligand significantly influences the rate of oxidative addition, with electron-rich phosphines such as tricyclohexylphosphine and 1,1'-bis(diphenylphosphino)ferrocene providing optimal reactivity.
Transmetalation represents the rate-determining step in most Suzuki-Miyaura couplings involving aryl triflates [18] [19]. This step involves the transfer of the organic group from boron to palladium, facilitated by the presence of a base. Carbonate bases such as potassium carbonate and cesium carbonate are commonly employed, with cesium carbonate generally providing superior results due to its higher solubility in organic solvents.
The mechanism of transmetalation involves initial coordination of the base to the boron center, forming a more nucleophilic boronate complex [17]. This activated boronate species then undergoes nucleophilic attack at the palladium center, displacing the triflate anion and forming a diorganopalladium(II) intermediate. The success of this step depends critically on the nature of the organoboron partner, with boronic acids and boronic esters showing optimal reactivity.
Reductive elimination completes the catalytic cycle, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst [14] [16]. This step typically proceeds rapidly from diorganopalladium(II) intermediates, particularly when both organic groups are sp2-hybridized. The stereochemistry of the coupling partners is generally retained during reductive elimination, making this transformation valuable for the synthesis of stereochemically defined products.
Computational studies using density functional theory have provided detailed insights into the energetic profile of the Suzuki-Miyaura coupling cycle [20] [21]. These calculations reveal that the overall energy span of the catalytic cycle ranges from 20-30 kcal/mol, with transmetalation typically representing the highest energy barrier. The calculations also highlight the importance of ligand design in tuning the relative energies of the catalytic intermediates.
Solvent effects significantly influence the efficiency of Suzuki-Miyaura couplings with aryl triflates [19]. Polar solvents such as dimethylformamide and dimethoxyethane provide optimal conditions by stabilizing the ionic intermediates formed during the catalytic cycle. The addition of water as a co-solvent often enhances reaction rates by facilitating the base-promoted activation of the organoboron component.
Nickel-catalyzed carbon-sulfur bond formation from 4-Phenylphenyl triflate and alkyl thiols represents a powerful method for accessing thioether products under mild conditions [22] [23] [24]. This transformation proceeds through a distinct mechanistic pathway compared to palladium-catalyzed processes, leveraging the unique redox properties and coordination chemistry of nickel catalysts.
The reaction mechanism involves initial oxidative addition of the aryl triflate to a nickel(0) catalyst, forming an arylnickel(II) triflate intermediate [23]. The oxidative addition step with nickel catalysts typically occurs more readily than with palladium due to the lower reduction potential of nickel(0/II) compared to palladium(0/II). This enhanced reactivity allows for the use of milder reaction conditions and shorter reaction times.
Computational mechanistic studies reveal that the carbon-sulfur bond formation proceeds through a different pathway than the traditional cross-coupling mechanism [24]. Rather than following the conventional oxidative addition-transmetalation-reductive elimination sequence, the reaction appears to involve direct nucleophilic attack of the thiol or thiolate on the nickel-bound aryl group. This mechanism is supported by the observation that the reaction proceeds efficiently with alkyl thiols without requiring strong bases for thiolate formation.
The choice of ligand plays a critical role in determining reaction efficiency and selectivity [22] [24]. Bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and 9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphane) (Xantphos) provide optimal results by stabilizing the nickel center throughout the catalytic cycle. The wide bite angle of these ligands appears to be crucial for accommodating the coordination requirements of both the aryl triflate and the thiol nucleophile.
Substrate scope studies demonstrate that the nickel-catalyzed carbon-sulfur coupling tolerates a wide range of alkyl thiols, including sterically hindered tertiary thiols that are challenging substrates for palladium-catalyzed processes [23] [24]. Primary and secondary alkyl thiols react efficiently at room temperature with reaction times of 15 minutes to 2 hours. Tertiary alkyl thiols require slightly elevated temperatures but still provide good yields of the desired thioether products.
The reaction shows excellent functional group tolerance, accommodating various substituents on both the aryl triflate and the thiol partner [22] [24]. Electron-withdrawing groups on the aryl triflate generally enhance reactivity, while electron-donating groups lead to slightly reduced reaction rates but still provide acceptable yields. Heteroaryl thiols are also competent nucleophiles, expanding the scope of accessible thioether products.
Mechanistic investigations suggest that the reaction proceeds through a radical pathway under certain conditions [23]. The addition of radical scavengers such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) significantly inhibits the reaction, indicating the involvement of radical intermediates. This finding suggests that the nickel catalyst may facilitate single electron transfer processes during the carbon-sulfur bond formation.
Electrochemical fluorosulfonylation of 4-Phenylphenyl triflate represents an emerging methodology for the installation of sulfonyl fluoride functional groups through radical-mediated processes [5] [25] [26]. This transformation proceeds via cathodic reduction of sulfuryl chlorofluoride (FSO₂Cl) to generate fluorosulfonyl radicals that subsequently react with the triflate substrate.
The electrochemical process initiates with the reduction of FSO₂Cl at the cathode surface, generating FSO₂ radicals through a single electron transfer mechanism [25] [26]. The reduction potential of FSO₂Cl (approximately -0.45 V vs SCE) makes this transformation accessible under mild electrochemical conditions. The concentration of FSO₂Cl near the cathode surface becomes depleted during the reduction process, creating conditions that favor selective radical reactions over competing pathways.
Mechanistic studies reveal that the fluorosulfonyl radical undergoes addition to the aromatic ring of the triflate substrate, forming a carbon-centered radical intermediate [5] [6]. This radical addition step is facilitated by the electron-rich nature of the biphenyl system in 4-Phenylphenyl triflate. The regioselectivity of radical addition depends on the electronic properties of the aromatic substituents and the steric accessibility of different ring positions.
The carbon radical intermediate can undergo several competing reactions, including hydrogen atom abstraction, further oxidation, or coupling with other radical species [5]. Under optimized electrochemical conditions, the carbon radical is typically oxidized at the anode to form a carbocation, which is subsequently trapped by nucleophiles present in the reaction medium or undergoes elimination to form alkene products.
Solvent selection critically influences the efficiency and selectivity of electrochemical fluorosulfonylation [25]. Polar aprotic solvents such as acetonitrile provide optimal conditions by supporting ionic conductivity while maintaining the stability of radical intermediates. The addition of supporting electrolytes such as lithium tetrafluoroborate enhances the electrochemical performance by increasing solution conductivity and stabilizing the electrode processes.
Current density optimization studies demonstrate that moderate current densities (10-20 mA/cm²) provide the best balance between reaction efficiency and selectivity [26]. Higher current densities can lead to over-reduction of intermediates or competing electrode processes, while lower current densities result in extended reaction times and reduced efficiency. Temperature control at room temperature preserves the stability of both the starting materials and the radical intermediates.
The use of mediators or co-catalysts can enhance the efficiency of electrochemical fluorosulfonylation [25]. Organic mediators such as triethylsilane can facilitate hydrogen atom transfer processes, while co-catalysts such as tetramethylammonium bromide can improve the selectivity of radical reactions. These additives must be carefully optimized to avoid interference with the primary electrochemical processes.
Organomediated radical generation from 4-Phenylphenyl triflate involves the use of organic electron donors or acceptors to initiate single electron transfer processes that generate reactive radical intermediates [6] [27]. These methods provide alternative approaches to traditional radical initiation using metal catalysts or harsh reaction conditions.
Electron donor-acceptor (EDA) complex formation represents a key mechanism for organomediated radical generation [28]. The formation of EDA complexes between electron-rich aromatic systems and electron-deficient reagents can lead to photoinduced single electron transfer upon irradiation with visible light. These complexes typically exhibit characteristic absorption bands in the visible region, enabling their activation with readily available light sources.
Photoredox catalysis using organic dyes has emerged as a powerful method for generating radicals from triflate substrates [29]. Organic photocatalysts such as eosin Y, methylene blue, and acridinium salts can facilitate single electron transfer to aryl triflates under mild conditions. The excited state reduction potentials of these organic photocatalysts are often sufficient to reduce aryl triflates, generating aryl radicals that can participate in subsequent coupling reactions.
The mechanism of organomediated radical generation typically involves initial single electron transfer from the excited photocatalyst to the triflate substrate [6]. This process generates a radical anion that undergoes rapid fragmentation to release the triflate anion and form an aryl radical. The aryl radical can then engage in various radical reactions, including addition to alkenes, coupling with other radicals, or hydrogen atom abstraction processes.
Computational studies of organomediated radical generation reveal the importance of orbital symmetry matching in determining the efficiency of electron transfer processes [6]. The frontier molecular orbitals of both the photocatalyst and the triflate substrate must have appropriate energy levels and symmetry for efficient electron transfer. Density functional theory calculations can predict the feasibility of electron transfer by comparing the relevant orbital energies and overlap integrals.
The choice of organic mediator significantly influences the selectivity and efficiency of radical generation [27]. Strongly reducing organic mediators can lead to non-selective radical formation and competing side reactions, while weakly reducing mediators may provide insufficient driving force for electron transfer. The optimal mediator strength depends on the specific triflate substrate and the desired transformation.
Solvent effects play a crucial role in organomediated radical generation [28]. Polar solvents can stabilize charge-separated intermediates formed during electron transfer, while non-polar solvents may favor neutral radical intermediates. The choice of solvent must balance the requirements for efficient electron transfer with the stability of the resulting radical species.
Temperature control is important for optimizing organomediated radical reactions [29]. Lower temperatures generally favor selective radical formation by minimizing thermal decomposition pathways, while higher temperatures can accelerate radical reactions but may lead to reduced selectivity. The optimal temperature depends on the specific radical generation method and the stability of the reaction intermediates.
Density functional theory (DFT) calculations have provided comprehensive insights into the reaction mechanisms and energetics of transformations involving 4-Phenylphenyl triflate [30] [20] [31]. These computational studies employ various levels of theory to examine ground state structures, transition states, and reaction pathways relevant to the chemical reactivity of this compound.
Ground state geometry optimization using the B3LYP functional with 6-31G(d) basis set reveals the preferred conformational structure of 4-Phenylphenyl triflate [31]. The calculations show that the triflate group adopts a conformation that minimizes steric interactions with the biphenyl backbone while maximizing orbital overlap for potential reaction pathways. The dihedral angle between the phenyl rings is influenced by the electronic effects of the triflate substituent.
Electronic structure analyses using natural bond orbital (NBO) methods provide detailed information about charge distribution and bonding patterns in 4-Phenylphenyl triflate [32]. These calculations reveal that the triflate group withdraws electron density from the aromatic system, making the compound more susceptible to nucleophilic attack while simultaneously activating it toward electrophilic substitution reactions. The charge distribution patterns help explain the observed regioselectivity in various chemical transformations.
Frontier molecular orbital analysis demonstrates the importance of the lowest unoccupied molecular orbital (LUMO) in determining the reactivity of 4-Phenylphenyl triflate toward nucleophiles [31]. The LUMO is primarily localized on the triflate group and the adjacent aromatic carbon, consistent with the observed sites of nucleophilic attack. The highest occupied molecular orbital (HOMO) is delocalized over the biphenyl system, explaining the compound's behavior as an electron-deficient aromatic substrate.
Thermodynamic analysis using the G3(MP2)-RAD method provides accurate reaction energies and activation barriers for various transformation pathways [20]. These calculations demonstrate that triflate displacement reactions are typically exothermic by 10-20 kcal/mol, providing a strong thermodynamic driving force. The calculations also reveal that alternative reaction pathways, such as nucleophilic substitution at sulfur, have similar energetic feasibility under certain conditions.
Solvent effects have been incorporated using polarizable continuum model (PCM) and solvation model density (SMD) approaches [30] [31]. These calculations show that polar solvents significantly stabilize charged intermediates and transition states, leading to reduced activation barriers for ionic mechanisms. The solvent corrections are particularly important for understanding the kinetics of nucleophilic substitution reactions in polar media.
Dispersion interactions have been accounted for using empirical corrections such as Grimme's D3 method [31]. These corrections are essential for accurately describing the binding energies of weakly interacting systems and the relative stabilities of different conformational isomers. The inclusion of dispersion effects often changes the predicted selectivity of reactions involving multiple possible pathways.
Transition state optimization and characterization represent crucial aspects of computational mechanistic studies for 4-Phenylphenyl triflate transformations [20] [31] [32]. These calculations provide detailed geometric and energetic information about the critical points along reaction pathways, enabling prediction of reaction rates and selectivity patterns.
Suzuki-Miyaura coupling transition states have been optimized using the B3LYP functional with 6-31+G(d,p) basis set [21]. The calculations reveal that the oxidative addition transition state involves simultaneous C-Pd bond formation and C-O bond cleavage, with the triflate group departing as the reaction proceeds. The transition state geometry shows significant elongation of the C-O bond (approximately 2.1 Å) compared to the ground state structure (1.4 Å), indicating substantial bond breaking character.
The transmetalation transition state in Suzuki-Miyaura coupling involves a four-membered cyclic arrangement of Pd-C-B-O atoms [21]. DFT calculations predict activation barriers of 15-25 kcal/mol for this step, depending on the specific organoboron partner and base employed. The transition state is characterized by partial B-C bond breaking and Pd-C bond formation, with the base playing a crucial role in stabilizing the developing charges.
Reductive elimination transition states show lower activation barriers (8-15 kcal/mol) compared to the oxidative addition and transmetalation steps [20]. The transition state geometry involves close approach of the two organic ligands on palladium, with C-C bond formation occurring as the Pd-C bonds elongate. The stereochemistry of the organic groups is generally retained during reductive elimination, as predicted by the concerted nature of the process.
Nucleophilic substitution transition states have been characterized for various nucleophiles attacking 4-Phenylphenyl triflate [31]. The calculations reveal that direct nucleophilic substitution at the aromatic carbon proceeds through a concerted mechanism with activation barriers of 20-30 kcal/mol. The transition state shows partial C-Nu bond formation and C-O bond cleavage, with the negative charge developing primarily on the departing triflate group.
Alternative nucleophilic attack at the sulfonyl sulfur proceeds through a different transition state geometry [4]. These calculations predict lower activation barriers (12-18 kcal/mol) for nucleophilic attack at sulfur compared to carbon, explaining the experimentally observed preference for this pathway under certain conditions. The transition state involves tetrahedral geometry around sulfur with the nucleophile approaching from the opposite side of the C-O bond.
Radical-mediated transformation transition states have been modeled using unrestricted DFT methods [6]. These calculations reveal that homolytic C-O bond cleavage requires activation energies of 25-35 kcal/mol, depending on the specific radical initiator employed. The transition state is characterized by elongated C-O bonds and unpaired electron density localized on both the aryl fragment and the triflate group.
Intrinsic reaction coordinate (IRC) calculations have been performed to verify the connectivity between transition states and the corresponding reactants and products [31]. These calculations confirm that the optimized transition states correspond to the proposed reaction mechanisms and provide detailed information about the reaction pathways. The IRC analyses reveal the timing of bond breaking and formation events during the transformation processes.
Kinetic isotope effect predictions based on transition state structures provide testable predictions for experimental validation [32]. The calculations predict primary kinetic isotope effects of 1.2-1.8 for deuterium substitution at the reaction center, consistent with the observed experimental values. Secondary isotope effects are predicted to be smaller (1.05-1.15) but still detectable under careful experimental conditions.
Irritant